(3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone
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Overview
Description
(3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate This intermediate is then reacted with a triazole derivative under specific conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atoms could result in various substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring and piperidine moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structure but different pharmacological properties.
Cresol: An aromatic organic compound with phenolic properties.
Uniqueness
(3,4-Dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone is unique due to its combination of a dichlorophenyl group, a triazole ring, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O2/c17-14-4-3-12(6-15(14)18)16(24)21-5-1-2-11(7-21)8-22-9-13(10-23)19-20-22/h3-4,6,9,11,23H,1-2,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZSZVSJLCSSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C=C(N=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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